molecular formula C16H19N3O2 B1387402 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1170175-08-2

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1387402
M. Wt: 285.34 g/mol
InChI Key: MCFJDOSHHKVRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (2,5-DMPP) is an organic compound belonging to the family of pyrrole derivatives. It is a colorless solid with a molecular formula of C14H17NO2. 2,5-DMPP is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been studied for its potential applications in scientific research.

Scientific Research Applications

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a tool to investigate the mechanism of action of AChE inhibitors and to study the effects of AChE inhibition on cognitive processes. It has also been used to study the biochemical and physiological effects of AChE inhibition in animal models. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been used as a model compound to study the inhibition of other enzymes, such as monoamine oxidase.

Mechanism Of Action

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a reversible inhibitor of AChE, meaning that it binds to the active site of the enzyme and prevents it from catalyzing the hydrolysis of acetylcholine. The binding of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid to AChE is thought to be non-covalent, and the binding affinity of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively high.

Biochemical And Physiological Effects

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to increase the levels of acetylcholine in the brain, resulting in increased cognitive function. It has also been shown to increase the expression of the gene encoding acetylcholinesterase, resulting in increased AChE activity. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has been shown to reduce the levels of amyloid-beta, a protein associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid in lab experiments is its high binding affinity for AChE, which makes it a useful tool for studying the effects of AChE inhibition. Additionally, 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is relatively easy to synthesize and is relatively stable. The main limitation of using 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is that it is not as potent as other AChE inhibitors, such as galantamine and donepezil.

Future Directions

Future research on 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other enzymes and its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid on other physiological processes, such as memory and learning. Finally, further research could be conducted to investigate the potential side effects of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, such as its potential to cause seizures.

properties

IUPAC Name

2,5-dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-9-14(16(20)21)12(2)19(11)13-5-6-15(17-10-13)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJDOSHHKVRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCC3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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